Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is a compound that belongs to the indazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound features an indazole ring, which is a bicyclic structure containing both benzene and pyrazole components, making it a significant scaffold in drug discovery. The compound is classified as an ester due to the presence of the ethyl group attached to the carboxylic acid derivative.
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can be synthesized through various chemical reactions involving indazole derivatives. Its classification falls under organic compounds, specifically within the category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure. This compound has garnered attention for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
The synthesis of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can be achieved through several methods:
In industrial settings, scaling up the production of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can involve optimizing reaction conditions and employing continuous flow reactors. Techniques such as real-time monitoring and automated systems are utilized to enhance efficiency and product yield.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds. For instance, typical NMR data may show characteristic peaks corresponding to protons on the indazole ring and the ester group .
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can undergo several chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example:
The mechanism of action for ethyl 2-(1H-indazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking catalytic activity. This inhibition can affect various cellular processes such as cell proliferation, apoptosis, and inflammation.
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is generally characterized by:
The chemical properties include:
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate has various scientific applications:
Indazole derivatives have evolved from synthetic curiosities to privileged scaffolds in medicinal chemistry over the past five decades. The structural uniqueness of indazole—a fusion of benzene and pyrazole rings—confers exceptional versatility in drug design. Early exploration (1980s-1990s) focused on benzodiazepine-based anxiolytics leveraging the indazole core, but the discovery of 1H-indazole-3-carboxylic acids as potent PKC inhibitors in the early 2000s marked a paradigm shift [1]. This breakthrough illuminated the scaffold’s capacity for targeted protein interactions, catalyzing research into oncology and CNS disorders. The strategic positioning of nitrogen atoms (N1 and N2) enables diverse binding modes, while the planar aromatic system facilitates π-stacking interactions with biological targets. The introduction of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (CAS: 919766-35-1) represents a contemporary advancement, where the 2-oxoacetate moiety expands the pharmacophoric landscape beyond classical indazole therapeutics [1] [2].
Table 1: Evolution of Indazole-Based Drug Discovery
Time Period | Key Developments | Therapeutic Areas |
---|---|---|
1980s-1990s | Benzodiazepine hybrids | Anxiolytics, Sedatives |
2000-2010 | PKC inhibitors (e.g., 1H-indazole-3-carboxylic acids) | Oncology, Cardiovascular |
2010-Present | Oxoacetate-functionalized derivatives (e.g., ethyl 2-(1H-indazol-3-yl)-2-oxoacetate) | Antimicrobials, Kinase Inhibitors |
The fusion of α-ketoester functionalities with heterocyclic frameworks represents a strategic innovation in bioisosterism. The 2-oxoacetate group (–OC(=O)C(=O)R) in ethyl 2-(1H-indazol-3-yl)-2-oxoacetate exhibits dual characteristics: its electrophilic carbonyl carbon acts as a hydrogen bond acceptor, while the adjacent carbonyl enables covalent bonding with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites [3]. This contrasts with simpler analogs like ethyl 2-(1H-indazol-3-yl)acetate (CAS: 53541-18-7), which lacks the ketone group and exhibits reduced electrophilicity [4]. Computational studies indicate that the oxoacetate extension enhances dipole moments (~5.2 Debye) compared to unsubstituted indazoles (~2.1 Debye), improving solvation and membrane permeability. Notably, ethyl 3-indolylglyoxylate (PubChem CID: 101242) demonstrates the broader applicability of this functionalization, where the oxoacetate group confers nanomolar affinity for GPCR targets [3]. The ketone-oxygen of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate may chelate metal cofactors (e.g., Mg²⁺, Zn²⁺) in metalloenzymes, positioning this scaffold for kinase and phosphatase inhibition.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7